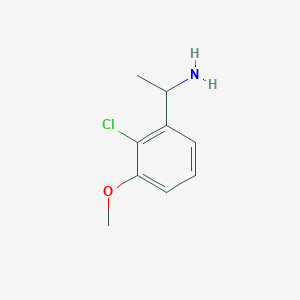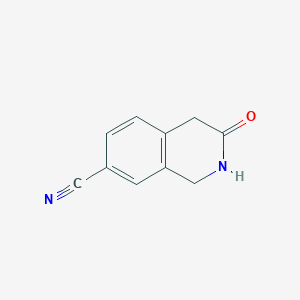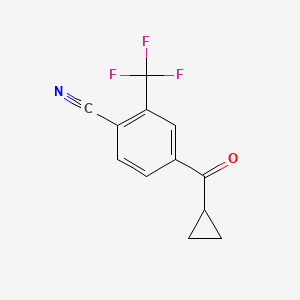![molecular formula C9H6ClFN2O B13044497 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13044497.png)
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound is part of the pyrido[1,2-A]pyrimidin-4-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-A]pyrimidin-4-one derivatives. This metal-free reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrido[1,2-A]pyrimidin-4-one core.
Common Reagents and Conditions
Chalcogenation: Using reagents like sulfur or selenium under mild conditions.
Alkenylation: Palladium-catalyzed reactions using oxygen as the terminal oxidant.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential therapeutic effects.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest a radical mechanistic pathway for its transformations . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-pyrido[1,2-A]pyrimidin-4-one: Known for its use in palladium-catalyzed alkenylation reactions.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one: A byproduct in the synthesis of other pyrido[1,2-A]pyrimidin-4-one derivatives.
Uniqueness
2-Chloro-7-fluoro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H6ClFN2O |
|---|---|
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
2-chloro-7-fluoro-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c1-5-2-6(11)4-13-8(14)3-7(10)12-9(5)13/h2-4H,1H3 |
Clé InChI |
YPUIEWOKMDRBIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN2C1=NC(=CC2=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
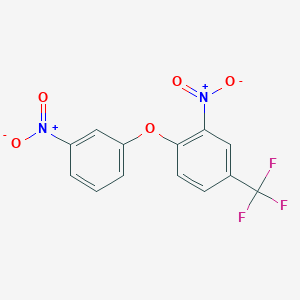
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
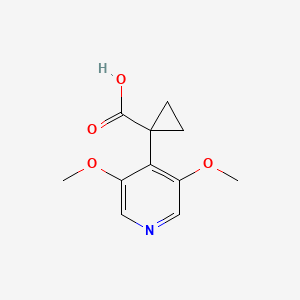
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
